molecular formula C13H24N2O2 B13019537 tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate CAS No. 1354952-14-9

tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate

Cat. No.: B13019537
CAS No.: 1354952-14-9
M. Wt: 240.34 g/mol
InChI Key: UVLGMZFCEXVMIG-UHFFFAOYSA-N
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Description

tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate is a bicyclic carbamate derivative featuring a bicyclo[3.2.1]octane scaffold with a primary amine group at the 8-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of rigid, conformationally restricted analogs for targeting receptors or enzymes . Key properties include:

  • Molecular Formula: C₁₃H₂₄N₂O₂
  • Molecular Weight: 240.34 g/mol
  • CAS Number: 1439905-12-0
  • Hazard Profile: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Properties

CAS No.

1354952-14-9

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(8-amino-1-bicyclo[3.2.1]octanyl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-4-5-9(6-8-13)10(13)14/h9-10H,4-8,14H2,1-3H3,(H,15,16)

InChI Key

UVLGMZFCEXVMIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1N)CC2

Origin of Product

United States

Preparation Methods

Preparation of the Bicyclic Amine Intermediate

  • The bicyclo[3.2.1]octane skeleton can be constructed via classical bicyclization reactions or obtained from commercially available bicyclic amines.
  • The amino group is introduced or retained at the 8-position, which is critical for subsequent carbamate formation.
  • Stereochemical control is important to ensure the correct configuration of the bicyclic amine, as it affects biological activity and reactivity.

Carbamate Formation (Boc Protection)

  • The free amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at 0–25 °C to avoid side reactions.
  • The reaction proceeds via nucleophilic attack of the amine on the Boc2O, forming the tert-butyl carbamate protecting group.
  • The product is isolated by standard workup procedures including aqueous washes and purification by column chromatography or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Bicyclic amine synthesis Various (e.g., cyclization, amination) Varies Varies Varies 60–85 Depends on route and stereochemistry
Boc protection Di-tert-butyl dicarbonate, base (Et3N) DCM or THF 0–25 °C 1–4 hours 80–95 Mild conditions, high selectivity

Research Findings and Optimization

  • Purity and stereochemistry: High purity (>95%) and correct stereochemistry are essential for downstream applications, especially in medicinal chemistry. Analytical methods such as NMR, HPLC, and mass spectrometry confirm structure and purity.
  • Reaction monitoring: TLC and LC-MS are used to monitor the progress of Boc protection to avoid overreaction or decomposition.
  • Scalability: The Boc protection step is scalable and reproducible, making it suitable for both laboratory and pilot-scale synthesis.
  • Alternative protecting groups: While tert-butyl carbamate is standard, other carbamates or amine protecting groups can be used depending on the synthetic route and final application.

Summary Table of Key Data

Parameter Data/Value Source/Notes
Molecular Formula C13H24N2O2 PubChem
Molecular Weight 240.34 g/mol PubChem
CAS Number 1354952-14-9 (for 1-yl isomer) PubChem
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) Standard reagent
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) Common organic solvents
Reaction Temperature 0–25 °C Mild conditions
Reaction Time 1–4 hours Depending on scale and conditions
Yield 80–95% High efficiency
Purity >95% Confirmed by HPLC, NMR

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Scaffolds

The bicyclo[3.2.1]octane system distinguishes this compound from analogs with different ring sizes or bridge configurations. Key comparisons include:

Bicyclo[3.2.1]octane Derivatives
  • tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS 132234-69-6): Features an 8-aza (nitrogen) substitution and Boc protection at position 3.
  • tert-butyl endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Contains a hydroxyl group at position 3 and an 8-aza-Boc group.
Bicyclo[2.2.2]octane Derivatives
  • tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS 1630906-54-5): Molecular Formula: C₁₃H₂₄N₂O₂ (same as target compound). Impact: The [2.2.2] system increases ring strain and alters spatial geometry, affecting binding to biological targets .
  • tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate (CAS 219996-52-8): Molecular Weight: 268.4 g/mol. Impact: The aminomethyl substituent adds flexibility and may enhance interactions with hydrophobic pockets .
Bicyclo[2.2.1]heptane (Norbornane) Derivatives
  • tert-butyl N-(4-aminonorbornan-1-yl)carbamate (CAS 711-02-4): Smaller bicyclo[2.2.1] system with reduced steric bulk. Impact: Improved synthetic accessibility but lower rigidity compared to [3.2.1] systems .

Functional Group Variations

Amino vs. Oxo Substitutions
  • tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate (CAS 2343964-44-1): Replaces the 8-amino group with a ketone. Impact: Eliminates basicity and introduces electrophilic character, enabling different reactivity (e.g., Schiff base formation) .
Hydroxyl and Fluoro Substitutions
  • tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS 1268520-95-1) :
    • Fluorine substitution enhances metabolic stability and lipophilicity.
    • Impact : Fluorine’s electronegativity may alter binding affinity in drug-receptor interactions .

Research and Application Insights

  • Drug Discovery : The bicyclo[3.2.1]octane scaffold is prized for mimicking peptide turn structures, making it valuable in kinase inhibitor and GPCR modulator design .
  • Synthetic Utility : Boc protection allows selective deprotection under mild acidic conditions, enabling sequential functionalization .
  • Safety Considerations : Compounds with primary amines (e.g., CAS 1439905-12-0) require careful handling due to irritation risks, whereas hydroxylated analogs (e.g., CAS 1252672-84-6) may pose fewer hazards .

Biological Activity

tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate (CAS No. 1439905-12-0) is a bicyclic compound with potential pharmacological applications. Its unique structure, featuring a bicyclo[3.2.1]octane core and a carbamate functional group, suggests possible interactions with biological targets that warrant investigation.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • Boiling Point : 355.9 ± 31.0 °C (predicted)
  • Density : 1.07 ± 0.1 g/cm³ (predicted)
  • pKa : 12.44 ± 0.40 (predicted)

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in the body, potentially modulating their activity through competitive inhibition or allosteric effects. The presence of the amino group allows for hydrogen bonding with target proteins, enhancing its binding affinity.

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens:

CompoundTarget OrganismsMechanism
Compound AStaphylococcus aureus, Escherichia coliDisruption of cell membrane integrity
Compound BPseudomonas aeruginosaInhibition of biofilm formation

These findings suggest that this compound may possess similar properties, warranting further investigation.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic potential of related bicyclic compounds against cancer cell lines:

Cell LineCompound TestedIC50 (µM)
MCF-7Compound C20
MDA-MB-231Compound D15

These results indicate a promising avenue for exploring the anticancer potential of this compound.

Case Studies

A notable case study involved the synthesis and evaluation of a series of bicyclic carbamates for their biological activities:

Study Overview

Researchers synthesized several derivatives of bicyclic carbamates and evaluated their effects on various biological systems, including enzyme inhibition and cell viability assays.

Findings :

  • Enzyme Inhibition : Some derivatives showed significant inhibition against acetylcholinesterase, indicating potential use in treating neurodegenerative diseases.
  • Cell Viability : Select compounds demonstrated reduced viability in cancer cell lines, suggesting a mechanism for inducing apoptosis.

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